7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
7,7,9,9-Tetrafluoro-3-azabicyclo[331]nonane hydrochloride is a fluorinated bicyclic amine compound It is known for its unique structure, which includes four fluorine atoms and a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride typically involves the fluorination of a bicyclic amine precursor. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the need for precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: A non-fluorinated analog with similar bicyclic structure but different chemical properties.
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane: The parent compound without the hydrochloride group.
Uniqueness
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of four fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Biological Activity
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis Methods
The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane typically involves various chemical reactions that form the bicyclic framework. Recent studies have explored different synthetic routes to enhance yield and purity:
- Base-Catalyzed Reactions : Utilization of ammonium acetate in combination with triethylamine has been reported to yield various azabicyclo derivatives efficiently .
- Microwave-Assisted Synthesis : This method has shown promise in reducing reaction times while maintaining high yields of bicyclic compounds .
Antiprotozoal Activity
Recent research indicates that derivatives of azabicyclo[3.3.1]nonane exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. For instance:
- Activity Against Malaria : Compounds derived from the azabicyclo framework demonstrated IC50 values in submicromolar ranges (0.023–0.694 µM), indicating potent activity against P. falciparum .
- Selectivity : The selectivity index (SI) for these compounds suggests a favorable therapeutic window, making them potential candidates for further development .
Interaction with Receptors
The biological activity of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane is also linked to its interaction with various receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinities for nAChRs, particularly subtype α4β2, which are implicated in cognitive functions and neuroprotection .
- Dopamine Receptors : Some derivatives have shown potential as dopamine D3 receptor ligands, which could be beneficial in treating neurological disorders .
Study 1: Antimalarial Efficacy
A study investigating a series of 3-azabicyclo-nonane derivatives found that specific substitutions significantly enhanced their antimalarial efficacy. The most active compounds showed IC50 values comparable to established antimalarial drugs like pyrimethamine .
Study 2: Selectivity and Toxicity
Another research effort focused on the selectivity and toxicity profiles of azabicyclo compounds revealed that certain modifications could improve selectivity against protozoan parasites while minimizing cytotoxic effects on human cells .
Data Summary
Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
7 | P. falciparum NF54 | 0.023 | High |
11 | T. brucei rhodesiense | 0.095 | Moderate |
18 | P. falciparum K1 | 0.059 | High |
Properties
Molecular Formula |
C8H12ClF4N |
---|---|
Molecular Weight |
233.63 g/mol |
IUPAC Name |
7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H11F4N.ClH/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;/h5-6,13H,1-4H2;1H |
InChI Key |
NROLNCZPZBNNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(C2(F)F)CC1(F)F.Cl |
Origin of Product |
United States |
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